4-Ethynylphenol

Synthetic methodology Process chemistry Alkyne synthesis

4-Ethynylphenol (CAS 101052-19-1, also referenced as 2200-91-1) is a bifunctional organic building block with the molecular formula C8H6O and a molecular weight of 118.13 g/mol. Its structure features a terminal alkyne group at the para-position of a phenolic ring, enabling dual reactivity through the hydroxyl group and the ethynyl moiety.

Molecular Formula C8H6O
Molecular Weight 118.13 g/mol
CAS No. 101052-19-1
Cat. No. B7805692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylphenol
CAS101052-19-1
Molecular FormulaC8H6O
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)O
InChIInChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
InChIKeyHLXJEKPLQLVJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylphenol (CAS 101052-19-1) for Research Procurement: Core Properties and Industrial Relevance


4-Ethynylphenol (CAS 101052-19-1, also referenced as 2200-91-1) is a bifunctional organic building block with the molecular formula C8H6O and a molecular weight of 118.13 g/mol . Its structure features a terminal alkyne group at the para-position of a phenolic ring, enabling dual reactivity through the hydroxyl group and the ethynyl moiety . This bifunctionality underpins its use in click chemistry, polymer synthesis, and supramolecular chemistry, distinguishing it from single-functional-group analogs and making it a strategic procurement choice for advanced material and probe development [1].

Why 4-Ethynylphenol Cannot Be Interchanged with 2- or 3-Ethynylphenol Isomers in Critical Applications


The substitution pattern of the ethynyl group on the phenolic ring profoundly alters reaction yields, synthetic accessibility, and molecular recognition properties. While 2-ethynylphenol (o-ethynylphenol), 3-ethynylphenol (m-ethynylphenol), and 4-ethynylphenol (p-ethynylphenol) share identical molecular formulas, their steric and electronic environments differ significantly. The para-substitution pattern of 4-ethynylphenol provides optimal geometry for macrocycle formation, polymer backbone linearity, and crystal engineering compared to ortho- and meta-isomers [1]. Critically, unprotected 4-ethynylphenol can be directly employed in synthetic transformations with good yields, whereas ortho-ethynylphenol exhibits substantially lower synthetic yields under identical conditions, directly impacting procurement efficiency and cost-effectiveness [2]. These performance differentials cannot be compensated for by adjusting reaction parameters alone, making isomer substitution a demonstrable liability in established synthetic protocols.

Quantitative Differentiation of 4-Ethynylphenol: Head-to-Head Evidence Against Structural Analogs


Superior Synthetic Yield of 4-Ethynylphenol vs. Ortho-Ethynylphenol via Flash Vacuum Pyrolysis

4-Ethynylphenol can be synthesized in high yields (67–87%) via flash vacuum pyrolysis (FVP) of isoxazolone precursors, whereas the ortho-isomer, 2-ethynylphenol, is obtained in only ~30% yield under identical FVP conditions [1]. This yield differential reflects a fundamental kinetic instability inherent to ortho-ethynylphenol, making its synthesis and storage more challenging. Unprotected 4-ethynylphenol has also been reported to be readily converted to derivatized products in 71% yield .

Synthetic methodology Process chemistry Alkyne synthesis

pH-Responsive Solubility of Poly(4-ethynylphenol) vs. Poly(4-vinylphenol) Dielectric Films

Cyclic poly(4-ethynylphenol) (cPEP-OH), synthesized via demethylation of cyclic poly(4-ethynylanisole), exhibits reversible pH-responsive water solubility, dissolving at elevated pH and precipitating under acidic conditions [1]. This contrasts with the widely used linear poly(4-vinylphenol) (PVP), a solid with a reported melting point of 360°C (dec.) and solubility in organic solvents like alcohols and ketones , but which lacks intrinsic pH-triggered aqueous solubility switching.

Stimuli-responsive polymers Polymer physics Gate dielectrics

Size-Selective Saccharide Recognition by a Six-Unit 4-Ethynylphenol Macrocycle

A D6h-symmetrical macrocycle assembled from six 4-ethynylphenol units demonstrates preferential recognition and extraction of pentoses over hexoses [1]. The rigid, para-substituted framework creates a defined cavity size and precise hydrogen-bonding geometry that is specific to the 4-ethynylphenol connectivity. Analogous macrocycles built from meta-ethynylphenol (3-ethynylphenol) form different architectures with altered cavity sizes and binding properties, underscoring the isomer-dependence of supramolecular function.

Supramolecular chemistry Molecular recognition Host-guest chemistry

Use in Silanized Aryl Layer Fabrication via Thiol-yne Photo-click Reaction

4-Ethynylphenyl groups, derived from 4-ethynylphenol, have been electrografted onto gold surfaces and subsequently functionalized with mercaptosilanes via a thiol-yne photo-click reaction to create robust, multilayered silanized aryl coatings [1]. This process leverages the terminal alkyne's specific reactivity in photo-triggered thiol-yne click chemistry. While other terminal alkynes can undergo similar reactions, the phenolic hydroxyl group of 4-ethynylphenol provides an additional handle for surface attachment or post-functionalization that non-phenolic alkynes lack.

Surface chemistry Click chemistry Coatings

Validated Research and Industrial Application Scenarios for 4-Ethynylphenol


Precursor for pH-Responsive Cyclic Polymers in Smart Coatings

Research groups developing stimuli-responsive materials can procure 4-ethynylphenol as a monomer precursor for cyclic poly(4-ethynylphenol) (cPEP-OH). As demonstrated in Section 3, cPEP-OH exhibits pH-switchable water solubility, a property not available with conventional linear poly(4-vinylphenol) (PVP). This makes 4-ethynylphenol a strategic choice for projects requiring aqueous solubility switching, such as smart coatings, drug delivery vehicles, or responsive surfaces [1].

Building Block for Supramolecular Macrocycles in Selective Recognition Studies

Scientists engineering host molecules for carbohydrate recognition should select 4-ethynylphenol over its ortho- or meta-isomers. The para-substitution pattern is essential for constructing the rigid, D6h-symmetrical macrocyclic framework that enables preferential binding to pentoses over hexoses, as detailed in Section 3. Use of the incorrect isomer would fail to generate the required cavity geometry and hydrogen-bonding array [2].

Bifunctional Reagent for Multi-Step Surface Functionalization

Researchers performing complex surface engineering, such as creating functionalized coatings on gold or other substrates, benefit from 4-ethynylphenol's dual phenol-alkyne functionality. As shown in Section 3, the compound can be electrografted via its phenol group while retaining the terminal alkyne for subsequent thiol-yne click chemistry. This eliminates the need for additional linker molecules and streamlines multi-layer coating protocols compared to using mono-functional alkyne reagents [3].

Higher-Yield Alkyne Source for Efficient Synthetic Workflows

For synthetic chemists requiring a terminal alkyne building block, 4-ethynylphenol offers a significant advantage over the ortho-isomer. The 67-87% synthetic yield of 4-ethynylphenol versus ~30% for 2-ethynylphenol under identical FVP conditions [4] translates to more efficient use of reagents, lower cost per usable gram, and reduced purification burden. This yield differential is particularly impactful for multi-step syntheses where early-stage material losses compound downstream.

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